

Spectroscopic data (NMR, IR, Mass Spec) of Einecs 306-610-6

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Compound of Interest

Compound Name: Einecs 306-610-6

Cat. No.: B15179883

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An In-Depth Technical Guide to the Spectroscopic Data of EINECS 306-610-6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Ref: **EINECS 306-610-6**

Chemical Identity: 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)

CAS Number: 97338-17-5

Molecular Formula: C9H18N2O5

This technical guide provides a comprehensive overview of the spectroscopic data for **EINECS 306-610-6**, identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol. Due to the limited availability of spectroscopic data for the specific salt, this guide presents the data for its individual constituent parts. The spectroscopic properties of the compound are fundamentally derived from the combination of these two molecules.

Data Presentation

The quantitative spectroscopic data for the constituent components, 5-oxo-L-proline (also known as L-pyroglutamic acid) and 2,2'-iminodiethanol (diethanolamine), are summarized below.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Compound	Solvent	Chemical Shift (ppm)	Multiplicity	Assignment
5-oxo-L-proline	D ₂ O	4.1-4.3	m	α-CH
2.2-2.5	m	β-CH ₂ , γ-CH ₂		
2,2'- iminodiethanol	CDCl₃	~2.7	t	-CH2-N
~3.6	t	-CH ₂ -O		
~4.0	br s	-OH, -NH	-	

Table 2: 13C NMR Data

Compound	Solvent	Chemical Shift (ppm)	Assignment
5-oxo-L-proline	D ₂ O	~180	C=O (acid)
~175	C=O (amide)		
~60	α-CH	_	
~30	β-CH ₂	_	
~25	γ-CH ₂	_	
2,2'-iminodiethanol	CDCl₃	~59	-CH ₂ -O
~50	-CH ₂ -N		

Note: NMR data for the specific salt (**EINECS 306-610-6**) is not readily available. The presented data is for the individual components and may vary slightly for the salt due to intermolecular interactions.



Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Functional Group	Wavenumber (cm ⁻¹)	Intensity
5-oxo-L-proline	O-H (carboxylic acid)	2500-3300	Broad
C=O (carboxylic acid)	~1710	Strong	
C=O (amide)	~1680	Strong	-
N-H (amide)	~3300	Medium	-
2,2'-iminodiethanol	O-H (alcohol)	3200-3600	Broad, Strong
N-H (secondary amine)	~3300	Medium	
C-N	1000-1250	Medium	-
C-O	1000-1200	Strong	

Note: In the salt, the carboxylic acid peak of 5-oxo-L-proline would be replaced by a carboxylate anion stretch (\sim 1600-1550 cm $^{-1}$ and \sim 1400 cm $^{-1}$), and the amine and hydroxyl stretches would be affected by hydrogen bonding.

Mass Spectrometry

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M+H]+ (Calculated)	Key Fragment lons (m/z)
5-oxo-L-proline	ESI	130.0453	84, 56
2,2'-iminodiethanol	ESI	106.0868	74, 44

Note: For the compound **EINECS 306-610-6**, under appropriate soft ionization conditions (e.g., ESI), one would expect to observe ions corresponding to the individual components and



potentially a non-covalent complex.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are not available for the specific compound. However, the following are general methodologies typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, this is typically done using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

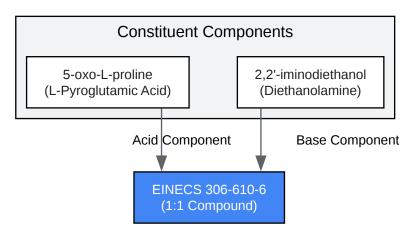
Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to promote ionization, is introduced into the mass spectrometer. The data is collected in positive or negative ion mode.

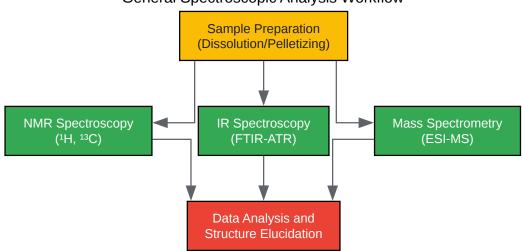
Mandatory Visualization



Logical Relationship of EINECS 306-610-6



General Spectroscopic Analysis Workflow



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